4-Bromo-2-ethoxy-5-fluoropyridine chemical structure and properties
4-Bromo-2-ethoxy-5-fluoropyridine chemical structure and properties
High-Fidelity Scaffold for Regioselective Functionalization in Medicinal Chemistry
Executive Summary
4-Bromo-2-ethoxy-5-fluoropyridine (CAS: 1353776-96-1) represents a specialized halogenated heterocyclic building block critical to modern drug discovery. Its value lies in its orthogonal reactivity profile : the C4-bromide offers a facile handle for palladium-catalyzed cross-couplings, the C5-fluorine provides metabolic blocking and electronic modulation, and the C2-ethoxy moiety serves as a solubility-enhancing hydrogen bond acceptor. This guide delineates the physicochemical properties, validated synthetic pathways, and reaction protocols necessary to utilize this scaffold in the synthesis of kinase inhibitors and complex agrochemicals.
Physicochemical Profile
Understanding the core properties is essential for predicting behavior in solution and biological systems.
| Property | Value | Context |
| CAS Number | 1353776-96-1 | Unique Identifier |
| Molecular Formula | C₇H₇BrFNO | |
| Molecular Weight | 220.04 g/mol | Fragment-based drug design compliant |
| SMILES | CCOC1=NC=C(C(=C1)Br)F | |
| LogP (Predicted) | ~2.3 | Lipophilic; suitable for CNS penetration |
| H-Bond Acceptors | 2 (N, O) | Key for hinge-binding in kinases |
| H-Bond Donors | 0 | |
| Polar Surface Area | ~22 Ų | High membrane permeability potential |
Synthetic Architecture
Accessing this specific substitution pattern requires overcoming the natural directing effects of the pyridine ring. Direct bromination of 2-ethoxy-5-fluoropyridine typically yields the C3-bromo isomer due to the strong ortho-directing effect of the ethoxy group.
Therefore, the authoritative synthetic route relies on Nucleophilic Aromatic Substitution (S_NAr) starting from a poly-halogenated precursor.
Validated Synthetic Route: Regioselective S_NAr
The most robust method utilizes 4-bromo-2,5-difluoropyridine as the starting material. The C2-fluorine is significantly more activated toward nucleophilic attack than the C4-bromine or C5-fluorine due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.
Reaction Logic:
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Precursor: 4-Bromo-2,5-difluoropyridine.[1]
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Nucleophile: Sodium Ethoxide (NaOEt).
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Regioselectivity: C2 > C4 >> C5. The C2-F is displaced exclusively under controlled conditions.
Figure 1: Regioselective synthesis via S_NAr. The C2 position is electronically activated by the pyridine nitrogen, ensuring selective displacement of fluorine over bromine.
Experimental Protocol (S_NAr)
Note: All reactions must be performed under an inert atmosphere (N₂ or Ar).
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Charge: Dissolve 4-bromo-2,5-difluoropyridine (1.0 eq) in anhydrous ethanol (0.5 M concentration).
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Cool: Lower the temperature to 0°C using an ice bath to suppress side reactions at C4.
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Addition: Dropwise add Sodium Ethoxide (1.05 eq, 21% wt in EtOH) over 20 minutes.
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Monitor: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via LC-MS (Target [M+H]+ = 220/222).
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Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Reactivity & Functionalization
The utility of 4-bromo-2-ethoxy-5-fluoropyridine lies in its ability to undergo orthogonal functionalization. The C4-Bromine is the primary reactive handle.
Chemoselectivity Map
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C4-Br: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald, Stille).
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C5-F: Generally inert under standard coupling conditions; serves as an electronic modulator.
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C2-OEt: Stable ether linkage; resistant to hydrolysis under basic coupling conditions.
Figure 2: Divergent synthesis pathways. The C4-Br allows for the installation of aryl or amine groups, while the C5-F and C2-OEt remain intact.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for coupling electron-deficient pyridine bromides with aryl boronic acids.
Reagents:
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Substrate: 4-Bromo-2-ethoxy-5-fluoropyridine (1.0 eq)
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Boronic Acid: Aryl-B(OH)₂ (1.2 eq)
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Base: K₂CO₃ (2.0 M aq, 3.0 eq)
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Solvent: 1,4-Dioxane (degassed)
Procedure:
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Combine substrate, boronic acid, and catalyst in a microwave vial.
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Evacuate and backfill with Argon (3x).
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Add solvent and aqueous base.
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Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
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Critical Step: The presence of the C5-fluorine may slightly retard the rate of oxidative addition compared to non-fluorinated analogs; ensure the catalyst load is sufficient (5 mol%).
Applications in Drug Discovery
This scaffold is particularly relevant for Kinase Inhibitor design.
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Metabolic Stability: The C5-fluorine atom blocks the metabolically vulnerable C5 position, preventing oxidation by Cytochrome P450 enzymes.
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Electronic Tuning: The fluorine atom lowers the pKa of the pyridine nitrogen, modulating the hydrogen bond acceptor capability of the N1 atom, which often interacts with the hinge region of kinases.
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Solubility: The ethoxy group disrupts crystal packing and improves lipophilicity (LogD) balance compared to a bare phenyl ring.
Case Context: Analogous structures appear in inhibitors of ALK (Anaplastic Lymphoma Kinase) and ROS1 , where the 2-alkoxy-pyridine motif serves as a core scaffold connecting the hinge binder to the solvent-exposed region.
Safety and Handling
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Hazards: Irritant to eyes, respiratory system, and skin.[4]
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Storage: Store at 2–8°C under inert gas. Light sensitive (bromide degradation).
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Disposal: Halogenated organic waste streams. High fluorine content requires specific incineration protocols in some jurisdictions.
References
-
PubChem. (2025).[1] 4-bromo-2-ethoxy-5-fluoropyridine (Compound).[5][6] National Library of Medicine. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for general pyridine S_NAr regioselectivity).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[7] (Reference for Fluorine metabolic blocking effects).
Sources
- 1. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. PubChemLite - 4-bromo-2-ethoxy-5-fluoropyridine (C7H7BrFNO) [pubchemlite.lcsb.uni.lu]
- 6. 4-bromo-2-ethoxy-5-fluoropyridine CAS#: 1353776-96-1 [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
